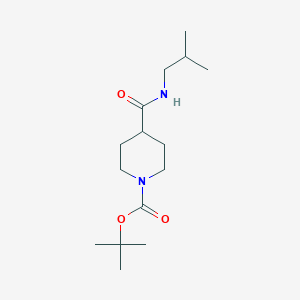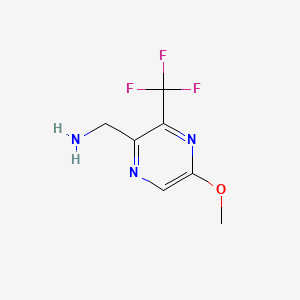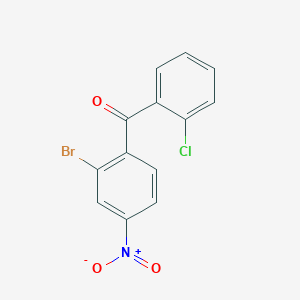
Urea, N-cyclohexyl-N'-(4-((2R)-3-((1,1-dimethylethyl)amino)-2-hydroxypropoxy)phenyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac-Talinolol: is a racemic mixture of two enantiomers, ®-talinolol and (S)-talinolol. It is a beta-1 selective adrenergic receptor antagonist, commonly used in the treatment of cardiovascular diseases such as hypertension and arrhythmias . The compound is known for its cardioselective properties, which means it primarily affects the heart rather than other tissues .
准备方法
Synthetic Routes and Reaction Conditions: rac-Talinolol can be synthesized through a multi-step process involving the reaction of 4-(3-tert-butylamino-2-hydroxypropoxy)aniline with cyclohexyl isocyanate . The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the synthesis of rac-Talinolol involves large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as crystallization and purification to obtain the final product in its pure form .
化学反应分析
Types of Reactions: rac-Talinolol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the side chains.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated metabolites, while substitution reactions can introduce new functional groups into the molecule .
科学研究应用
rac-Talinolol has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in analytical chemistry for the study of beta-blockers.
Biology: Investigated for its effects on cellular processes and receptor interactions.
Medicine: Studied for its therapeutic potential in treating cardiovascular diseases and its pharmacokinetics.
Industry: Employed in the development of new drug delivery systems and formulations.
作用机制
rac-Talinolol exerts its effects by selectively blocking beta-1 adrenergic receptors in the heart. This action reduces the heart rate and contractility, leading to a decrease in blood pressure and oxygen demand . The compound’s molecular targets include the beta-1 adrenergic receptors, and it influences pathways involved in cardiac function and vascular resistance .
相似化合物的比较
Atenolol: Another beta-1 selective adrenergic receptor antagonist used for similar therapeutic purposes.
Metoprolol: A beta-1 selective blocker with similar cardiovascular effects.
Bisoprolol: Known for its high selectivity for beta-1 receptors and used in treating hypertension and heart failure.
Uniqueness of rac-Talinolol: rac-Talinolol is unique due to its specific pharmacokinetic properties, including its absorption and clearance mechanisms. Unlike some other beta-blockers, it is not metabolized by CYP3A4, which reduces the risk of drug-drug interactions . Additionally, its racemic nature allows for the study of stereoselective effects in pharmacological research .
属性
CAS 编号 |
71369-60-3 |
|---|---|
分子式 |
C20H33N3O3 |
分子量 |
363.5 g/mol |
IUPAC 名称 |
1-[4-[(2R)-3-(tert-butylamino)-2-hydroxypropoxy]phenyl]-3-cyclohexylurea |
InChI |
InChI=1S/C20H33N3O3/c1-20(2,3)21-13-17(24)14-26-18-11-9-16(10-12-18)23-19(25)22-15-7-5-4-6-8-15/h9-12,15,17,21,24H,4-8,13-14H2,1-3H3,(H2,22,23,25)/t17-/m1/s1 |
InChI 键 |
MXFWWQICDIZSOA-QGZVFWFLSA-N |
手性 SMILES |
CC(C)(C)NC[C@H](COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
规范 SMILES |
CC(C)(C)NCC(COC1=CC=C(C=C1)NC(=O)NC2CCCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



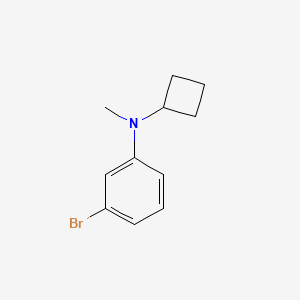


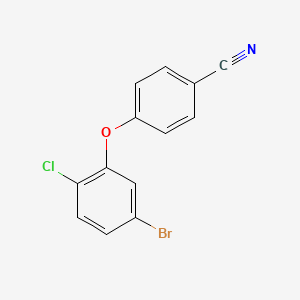

![2-(4-bromophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B13885459.png)
![2-(2-(methoxymethyl)phenyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13885465.png)


